Cas no 10097-09-3 (Urea,N,N''-(methylenedi-4,1-phenylene)bis[N',N'-dimethyl-)

Urea,N,N''-(methylenedi-4,1-phenylene)bis[N',N'-dimethyl- structure
10097-09-3 structure
Product Name:Urea,N,N''-(methylenedi-4,1-phenylene)bis[N',N'-dimethyl-
CAS No:10097-09-3
MF:C19H24N4O2
MW:340.419464111328
CID:200585
PubChem ID:305607
Update Time:2025-04-19

Urea,N,N''-(methylenedi-4,1-phenylene)bis[N',N'-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • 3-[4-[[4-(dimethylcarbamoylamino)phenyl]methyl]phenyl]-1,1-dimethylurea
    • 4,4'-METHYLENE BIS PHENYLDIMETHYL UREA
    • 4,4'-METHYLENEBIS(1,1-DIMETHYL-3-PHENYLUREA)
    • N,N''-(methylenedi-4,1-phenylene)bis[N',N'-dimethyl urea]
    • 4,4'-Bis-(3,3-dimethylureido)diphenylmethan
    • 4,4'-Bis(N,N-dimethylureido)diphenylmethane
    • 4,4'-Methylenebis(phenyldimethylurea)
    • 4,4'-Methylenediphenylenebis(dimethylurea)
    • Bis[4-(N,N-dimethylureido)phenyl]methane
    • Bis[4-(dimethylaminocarbonylamino)phenyl]methane
    • Bis[p-(N,N-dimethylurea)phenyl]methane
    • NSC 202633
    • Omicure 52
    • Omicure U 52
    • Urea,1,1'-(methylenedi-p-phenylene)bis[3,3-dimethyl- (7CI,8CI)
    • Urea, N,N''-(methylenedi-4,1-phenylene)bis[N',N'-dimethyl-
    • 10097-09-3
    • 1,1'-(4,4'-methylenebis(4,1-phenylene))bis(3,3-dimethylurea)
    • SCHEMBL100560
    • DTXSID2074611
    • NSC-202633
    • NSC202633
    • AKOS024334224
    • NS00020458
    • FT-0636629
    • Urea, N,N''-(methylenedi-4,1-phenylene)bis(N',N'-dimethyl-
    • J-000294
    • Urea,N,N''-(methylenedi-4,1-phenylene)bis[n',N'-dimethyl-
    • Urea,N,N''-(methylenedi-4,1-phenylene)bis[N',N'-dimethyl-
    • MDL: MFCD00025667
    • Inchi: 1S/C19H24N4O2/c1-22(2)18(24)20-16-9-5-14(6-10-16)13-15-7-11-17(12-8-15)21-19(25)23(3)4/h5-12H,13H2,1-4H3,(H,20,24)(H,21,25)
    • InChI Key: MOAPNXVHLARBNQ-UHFFFAOYSA-N
    • SMILES: O=C(N(C)C)NC1C=CC(=CC=1)CC1C=CC(=CC=1)NC(N(C)C)=O

Computed Properties

  • Exact Mass: 340.19000
  • Monoisotopic Mass: 340.18992602g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 8
  • Complexity: 397
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: nothing
  • Topological Polar Surface Area: 64.7Ų

Experimental Properties

  • PSA: 64.68000
  • LogP: 3.61040
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